REACTION_CXSMILES
|
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13](O)[CH:14]([OH:16])[CH3:15])=[CH:9][C:8]=1[O:18][CH3:19]>C1(C)C=CC=CC=1>[CH3:15][C:14]([CH2:13][C:10]1[CH:11]=[CH:12][C:7]([OH:6])=[C:8]([O:18][CH3:19])[CH:9]=1)=[O:16]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)C(C(C)O)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
remained constant during the addition
|
Type
|
CUSTOM
|
Details
|
separating the aqueous phase of the distillate by a Dean-Stark head
|
Type
|
CUSTOM
|
Details
|
The separation of the water
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for an additional hour
|
Name
|
|
Type
|
|
Smiles
|
CC(=O)CC1=CC(OC)=C(O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |